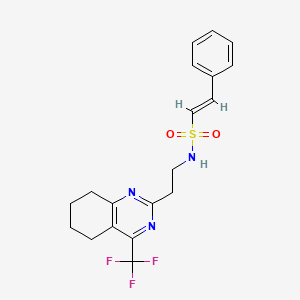

(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-2-phenyl-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O2S/c20-19(21,22)18-15-8-4-5-9-16(15)24-17(25-18)10-12-23-28(26,27)13-11-14-6-2-1-3-7-14/h1-3,6-7,11,13,23H,4-5,8-10,12H2/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZSORZLAPYPIJ-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)C=CC3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNS(=O)(=O)/C=C/C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Pathways

The interaction with nitric oxide synthase suggests that it may be involved in the regulation of nitric oxide production, which plays a key role in various physiological processes including neurotransmission, immune response, and regulation of cell death.

Pharmacokinetics

The presence of the trifluoromethyl group in the compound may confer increased stability and lipophilicity, which could potentially influence its bioavailability.

Result of Action

Given its potential interaction with nitric oxide synthase, it may influence the production of nitric oxide and thereby affect various physiological processes regulated by nitric oxide.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target. The trifluoromethyl group in the compound may increase its stability, potentially making it more resistant to environmental factors.

Biological Activity

(E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be characterized by the following key features:

- Phenyl Group : Contributes to hydrophobic interactions and potential receptor binding.

- Trifluoromethyl Group : Enhances lipophilicity and may influence biological activity.

- Ethenesulfonamide Moiety : Known for its role as a sulfonamide, which is often associated with various biological activities, including inhibition of specific enzymes.

Structural Formula

Research indicates that compounds containing ethenesulfonamide structures often act as endothelin receptor antagonists . Endothelin receptors play a significant role in cardiovascular physiology by regulating vascular tone and blood pressure. The antagonism of these receptors can lead to vasodilation and reduced blood pressure, making such compounds potential candidates for treating conditions like hypertension and heart failure .

Key Mechanisms

- Endothelin Receptor Blockade : Inhibition of endothelin-1 (ET-1) binding to its receptors (ETA and ETB), leading to decreased vasoconstriction.

- Modulation of Cellular Signaling : Interference with downstream signaling pathways associated with endothelin receptor activation.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against endothelin receptors. A quantitative structure-activity relationship (QSAR) analysis has been employed to evaluate the relationship between chemical structure and biological activity .

Table 1: Summary of Biological Activity Findings

| Study | Activity | Findings |

|---|---|---|

| Study 1 | ET receptor antagonism | IC50 values indicate potent inhibition of ET receptors |

| Study 2 | Cardiovascular effects | Reduced blood pressure in animal models |

| Study 3 | Toxicity assessment | Non-toxic at therapeutic doses |

Case Studies

- Hypertensive Models : In animal studies, administration of the compound resulted in significant reductions in systolic blood pressure compared to control groups.

- Cardiac Function : Improvements in cardiac output were observed in models subjected to induced heart failure when treated with the compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for (E)-2-phenyl-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)ethenesulfonamide?

- Methodology : The synthesis typically involves coupling sulfonamide intermediates with fluorinated tetrahydroquinazoline derivatives. Key steps include:

- Knoevenagel condensation to form the ethenesulfonamide backbone (e.g., reacting sulfamoyl acetic acid derivatives with aldehydes under basic conditions) .

- Nucleophilic substitution to introduce the tetrahydroquinazoline moiety.

- Optimization : Reaction yields (48–60%) depend on solvent polarity (e.g., DMF or dichloromethane), temperature control (80–120°C), and catalyst selection (e.g., piperidine for condensation) .

Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodology :

- 1H/13C NMR spectroscopy to verify stereochemistry (e.g., trans-configuration of the ethene group via coupling constants J = 15.6–15.8 Hz) .

- HRMS for molecular ion validation (e.g., [M+H]+ matching calculated masses within 0.002 amu) .

- HPLC for purity assessment (>95% purity threshold for biological assays) .

Q. How can researchers screen the compound’s biological activity in preliminary assays?

- Methodology :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to measure IC50 values .

- Cytotoxicity screening in cancer cell lines (e.g., MTT assays), with structural analogs showing IC50 values <10 µM in some cases .

- Solubility profiling in DMSO/PBS mixtures to determine working concentrations .

Q. What are the key chemical reactions and stability considerations for handling this sulfonamide?

- Methodology :

- Hydrolysis sensitivity : Avoid prolonged exposure to acidic/basic conditions to prevent sulfonamide cleavage .

- Photostability : Store in amber vials at –20°C to minimize E→Z isomerization .

- Reactivity : The trifluoromethyl group enhances electrophilicity, enabling nucleophilic aromatic substitution in modified analogs .

Q. How can researchers design stability studies for long-term storage?

- Methodology :

- Accelerated degradation studies under heat (40–60°C) and humidity (75% RH) to identify degradation products via LC-MS .

- Freeze-thaw cycle testing in DMSO to assess precipitation risks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

- Methodology :

- Substituent variation : Replace the phenyl group with heteroaromatic rings (e.g., thiophene) to enhance target binding; fluorinated analogs show 3–5× improved activity .

- Computational docking (e.g., AutoDock Vina) to predict interactions with hydrophobic enzyme pockets, guided by tetrahydroquinazoline’s rigidity .

Q. What strategies address pharmacokinetic challenges like poor solubility or metabolic instability?

- Methodology :

- Prodrug design : Introduce ester moieties at the sulfonamide group to improve aqueous solubility .

- CYP450 inhibition assays to identify metabolic hotspots; fluorination at the quinazoline ring reduces oxidative metabolism .

Q. How should researchers resolve contradictions in biological data between in vitro and in vivo models?

- Methodology :

- Pharmacodynamic profiling : Compare IC50 values in cell-free vs. cell-based assays to assess membrane permeability limitations .

- Toxicokinetic studies in rodents to correlate plasma exposure (AUC) with efficacy, adjusting dosing regimens to mitigate off-target effects .

Q. What experimental designs are recommended for in vivo target validation?

- Methodology :

- Xenograft models : Administer 10–50 mg/kg daily via IP injection, monitoring tumor volume and biomarker expression (e.g., p-STAT3) .

- Knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., kinases) and confirm mechanism-specific efficacy .

Q. How can researchers validate the compound’s selectivity across related biological targets?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.